Fosfomycin calcium hydrate is a pharmaceutical compound primarily used as an antibiotic. It is derived from fosfomycin, a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis. Fosfomycin was first discovered in 1969 and has been utilized in clinical settings, particularly for treating uncomplicated urinary tract infections. The calcium salt form enhances its stability and bioavailability, making it suitable for oral administration.
Fosfomycin is produced naturally by the bacterium Streptomyces fradiae and can also be synthesized chemically. The calcium salt form, specifically fosfomycin calcium monohydrate, is commercially available for therapeutic use.
Fosfomycin calcium hydrate belongs to the class of phosphonic acid antibiotics. It is classified as a broad-spectrum antibiotic due to its effectiveness against both gram-positive and gram-negative bacteria.
The synthesis of fosfomycin calcium hydrate involves several steps:
The yield of this process can reach up to 100%, with purities ranging from 95% to 97% depending on the specific method employed .
The preparation methods have been optimized for efficiency, with some processes allowing for the recovery and reuse of starting materials, thereby reducing costs by 10% to 30% compared to traditional methods .
Fosfomycin calcium hydrate has a complex molecular structure characterized by a phosphonic acid group and an epoxide ring. Its chemical formula is , indicating the presence of calcium in its hydrated form.
The primary chemical reaction involved in the synthesis of fosfomycin calcium hydrate includes:
This reaction can be summarized as follows:
The reaction conditions, such as temperature and pH, are critical for optimizing yield and purity. For instance, maintaining a temperature around 70 degrees Celsius during the addition of calcium chloride enhances the formation of the desired product .
Fosfomycin exerts its antibacterial effects by inhibiting the enzyme MurA, which is essential for peptidoglycan biosynthesis in bacterial cell walls. It mimics the structure of phosphoenolpyruvate, allowing it to bind to MurA effectively.
Fosfomycin calcium hydrate is primarily used in clinical settings for:
Fosfomycin calcium hydrate [(1R,2S)-1,2-epoxypropyl phosphonic acid calcium salt] is a bactericidal antibiotic that disrupts peptidoglycan biosynthesis at its initial cytoplasmic stage. The compound's phosphonic acid group and epoxide ring enable it to function as an irreversible, covalent inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme catalyzing the first committed step in peptidoglycan precursor formation [1] [9].
Table 1: Fosfomycin Transport Systems in Key Pathogens
Transporter | Inducing Substrate | Primary Organisms | Role in Fosfomycin Uptake |
---|---|---|---|
GlpT | Glycerol-3-phosphate | E. coli, Klebsiella, Pseudomonas aeruginosa | Primary route in P. aeruginosa; redundancy in Enterobacterales |
UhpT | Glucose-6-phosphate | Enterobacterales (E. coli, Klebsiella) | Dominant route in Enterobacterales; absent in P. aeruginosa |
Hpt | Glucose-6-phosphate | Listeria monocytogenes (in vivo) | Virulence factor-mediated uptake during infection |
Structural Dynamics: Crystallography reveals fosfomycin's phosphonate group forms electrostatic interactions with MurA's Lys22, Arg120, and Arg397 residues, while the epoxide ring positions Cys115 for nucleophilic attack [2]. This binding mode sterically occludes PEP binding and prevents the conformational shift required for UNAG enolpyruvylation [10].
Resistance to fosfomycin calcium hydrate arises through chromosomal mutations or acquisition of plasmid-encoded modifying enzymes, both reducing intracellular active drug concentrations.
Chromosomal Mutations (Intrinsic Resistance):
Acquired Resistance Enzymes:FosA-family glutathione S-transferases catalyze fosfomycin ring opening, yielding inactive products. Their global distribution is escalating:
Table 2: Acquired Fosfomycin-Inactivating Enzymes in Enterobacterales
Enzyme | Cofactor | Primary Hosts | Genetic Context | Global Prevalence |
---|---|---|---|---|
FosA3 | Glutathione | E. coli, K. pneumoniae | IS26-flanked transposons (Tn3-like) | High (Asia > Europe) |
FosA5 | Glutathione | E. coli | Conjugative plasmids (IncHI2) | Moderate (Europe) |
FosA7 | Glutathione | Salmonella | Chromosomal or plasmid-borne | Rising (Asia) |
FosC2 | ATP | Klebsiella | ICE-like elements | Low (Sporadic) |
Co-resistance Considerations: fos genes frequently co-localize with extended-spectrum β-lactamases (e.g., CTX-M-15) and carbapenemases on multidrug resistance plasmids, amplifying therapeutic challenges [5].
Fosfomycin calcium hydrate enhances the bactericidal activity of β-lactams and aminoglycosides through complementary mechanisms, overcoming intrinsic limitations of monotherapy.
β-Lactam Synergy:
Aminoglycoside Synergy:
Table 3: Synergistic Interactions of Fosfomycin Combinations
Combination | Pathogen | Synergy Rate | MIC Reduction | Key Mechanisms |
---|---|---|---|---|
Fosfomycin + Imipenem | MRSA | 90% (in vitro) | ≥32 → ≤1 μg/mL | PBP2a downregulation; MurA inhibition |
Fosfomycin + Ceftazidime | P. aeruginosa | 31–61% | ≥128 → 8–32 μg/mL | Enhanced cell wall disruption |
Fosfomycin + Amikacin | CRE (K. pneumoniae) | 75% | 4–8-fold decrease | Increased membrane permeability |
Fosfomycin + Aztreonam | P. cepacia | 40% | Variable | Complementary peptidoglycan targeting |
Transcriptional Effects: RNA-seq analyses reveal fosfomycin suppresses mecA and blaZ expression in Staphylococci while upregulating β-lactam target sites (e.g., PBP4), potentiating partner drugs [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6